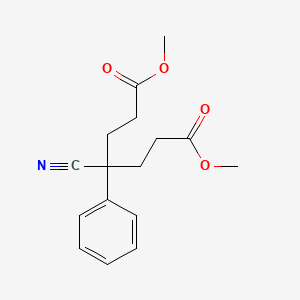
Dimethyl 4-cyano-4-phenylheptanedioate
Cat. No. B6351218
Key on ui cas rn:
38289-18-8
M. Wt: 289.33 g/mol
InChI Key: HCUUFVRSNZOLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08138187B2
Procedure details


Phenylacetonitrile (11.7 g, 0.1 mol) and methyl acrylate (47 ml, 0.5 mol) were initially introduced into tert-butanol (60 ml) and the mixture was heated to the boiling point. The heat source was then removed. Triton B (benzyltrimethylammonium hydroxide, 40 per cent in methanol, 15.2 ml), dissolved in tert-butanol (23 ml), was added dropwise, first slowly, later swiftly. After the dropwise addition, the mixture was boiled under reflux for 4 h. The reaction mixture was cooled to room temperature overnight.—For working up, toluene (100 ml) and water (70 ml) were added to the mixture. The organic phase was separated off and washed with water (1×70 ml) and saturated sodium chloride solution (1×50 ml). After drying with Na2SO4, the solvent was distilled off in a fume cupboard because of the severe odour nuisance. Purification was carried out by a bulb tube distillation under a pressure of 7.8×10−2 mbar at a temperature of 235° C. It was possible to isolate the desired 4-cyano-4-phenylheptanedioic acid dimethyl ester in a yield of 21.45 g (72%) as a colourless, viscous substance.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>C(O)(C)(C)C>[CH3:15][O:14][C:10](=[O:13])[CH2:11][CH2:12][C:7]([C:8]#[N:9])([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to the boiling point
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heat source was then removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Triton B (benzyltrimethylammonium hydroxide, 40 per cent in methanol, 15.2 ml), dissolved in tert-butanol (23 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 h
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
toluene (100 ml) and water (70 ml) were added to the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (1×70 ml) and saturated sodium chloride solution (1×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying with Na2SO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off in a fume cupboard because of the severe odour nuisance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried out by a bulb tube
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation under a pressure of 7.8×10−2 mbar at a temperature of 235° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC(CCC(=O)OC)(C1=CC=CC=C1)C#N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
